4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the Fluoro-Methoxybenzyl Group: This step involves the reaction of the piperazine intermediate with 5-fluoro-2-methoxybenzyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and benzyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine: shares similarities with other thienopyrimidine derivatives and piperazine-containing compounds.
2-Aminothiazole Derivatives: These compounds also exhibit significant biological activity and are used in anticancer drug discovery.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23FN4OS |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23FN4OS/c1-30-21-8-7-19(25)13-18(21)14-28-9-11-29(12-10-28)23-22-20(17-5-3-2-4-6-17)15-31-24(22)27-16-26-23/h2-8,13,15-16H,9-12,14H2,1H3 |
InChI Key |
UKMWFZRYWJUUNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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